![molecular formula C19H20N2O2 B5566260 3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine
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Overview
Description
The compound is a complex organic molecule that includes a benzoxepin ring, an azetidine ring, and a pyridine ring . Benzoxepin is a seven-membered heterocyclic compound with an oxygen atom . Azetidine is a four-membered ring with a nitrogen atom . Pyridine is a six-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings. The benzoxepin ring is a seven-membered ring with one oxygen atom . The azetidine is a four-membered ring with one nitrogen atom . The pyridine is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine” would depend on its specific structure. For example, 2,3,4,5-tetrahydro-1-benzoxepin-3-one is an oil at room temperature .Scientific Research Applications
Synthesis and Binding Properties
One study focuses on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, designed for positron emission tomography (PET) imaging of central nAChRs, demonstrates the utility of azetidine derivatives in neuroscience research, particularly for brain imaging and understanding receptor dynamics (Doll et al., 1999).
Anti-inflammatory and Analgesic Activity
Another study involves the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds, highlighting the anti-inflammatory and analgesic activities of these structures. This research underscores the potential therapeutic benefits of pyridine and azetidine derivatives in managing pain and inflammation (Muchowski et al., 1985).
Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone demonstrate potential antidepressant and nootropic activities. This study exemplifies the application of azetidine-containing compounds in developing central nervous system (CNS) active agents, offering insights into their role in treating depression and enhancing cognitive function (Thomas et al., 2016).
Safety and Hazards
The safety and hazards associated with “3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine” would depend on its specific properties. As a general rule, handling complex organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
The future directions for research on “3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine” would likely depend on its biological activity and potential applications. Compounds with similar structures have been studied for their potential uses in medicine, materials science, and other fields .
properties
IUPAC Name |
(3-pyridin-3-ylazetidin-1-yl)-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-12-17(13-21)16-5-3-8-20-11-16)15-7-9-23-18-6-2-1-4-14(18)10-15/h1-6,8,11,15,17H,7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLDMRHRSBZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)N3CC(C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine |
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